3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO4S/c17-13-3-1-11(2-4-13)12(9-16(20)21)10-19-24(22,23)15-7-5-14(18)6-8-15/h1-8,12,19H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMONGWSWTUICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the butanoic acid backbone: This could be achieved through a Grignard reaction or other alkylation methods.
Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation.
Fluorination: The fluorophenyl group could be introduced via nucleophilic aromatic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production would likely involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butanoic acid moiety.
Reduction: Reduction reactions could target the sulfonyl group or the aromatic rings.
Substitution: Both the chlorophenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reaction conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals.
Biology
In biological research, it might be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine
Medically, compounds with similar structures are often investigated for their potential as anti-inflammatory or anticancer agents.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds with sulfonyl groups can act as enzyme inhibitors, while halogenated aromatics might interact with cellular receptors or enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid against structurally analogous compounds, focusing on substituent effects, molecular conformation, and physicochemical properties.
Table 1. Structural and Physicochemical Comparison
Key Findings
Backbone Flexibility vs. Rigidity: The butanoic acid backbone of the target compound allows greater conformational flexibility compared to the rigid thiazole-pyrazole-triazole core in Compound 4 (). This flexibility may influence solubility and binding interactions in biological systems.
Substituent Effects: The 4-chlorophenyl and 4-fluorophenyl groups in the target compound enhance lipophilicity and steric bulk compared to non-halogenated analogs. The sulfonylamino group introduces a strong hydrogen-bond acceptor (SO₂) and donor (NH), which are absent in the amino-substituted analog (). This could improve binding affinity in receptor-ligand interactions .
Crystallographic Insights :
- Compound 4 () crystallizes in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The fluorophenyl groups adopt perpendicular orientations relative to the planar heterocyclic core, suggesting that bulky substituents in the target compound may similarly influence crystal packing .
- Structural refinement tools like SHELXL () are critical for resolving such complex crystallographic data, underscoring the importance of advanced software in characterizing analogous compounds .
Molecular Weight and Functional Complexity: The target compound’s higher molecular weight (377.80 g/mol) compared to (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (197.21 g/mol) reflects the added complexity of the sulfonylamino and chlorophenyl groups. This may impact pharmacokinetic properties, such as membrane permeability or metabolic stability.
Notes
- Structural Inference: Direct crystallographic data for this compound are unavailable. Its structural analysis relies on extrapolation from isostructural compounds () and computational modeling.
Biological Activity
3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid, also known by its CAS number 922501-76-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by relevant data and case studies.
- Molecular Formula : C16H14ClFNO2S
- Molecular Weight : 319.8 g/mol
- LogP : 4.394 (indicating moderate lipophilicity)
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives of sulfonamides have shown significant activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
In a study evaluating several sulfonamide derivatives, the compounds demonstrated strong inhibitory effects against urease and acetylcholinesterase (AChE), with IC50 values significantly lower than standard drugs like thiourea (IC50 = 21.25 µM) .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting:
- Urease : Essential for the treatment of urinary tract infections.
- Acetylcholinesterase (AChE) : Important for managing Alzheimer's disease.
The synthesized compounds exhibited strong urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM across various derivatives .
Anticancer Activity
Research indicates that compounds with similar structural features have exhibited anticancer properties. For example, studies on piperidine derivatives have shown their potential in cancer chemotherapy due to their ability to inhibit tumor growth and proliferation .
Case Studies
-
Study on Urease Inhibition :
A recent study synthesized several derivatives of sulfonamides and tested them for urease inhibition. The most active compounds showed IC50 values significantly lower than conventional treatments, suggesting their potential as new therapeutic agents . -
Antibacterial Screening :
In a comparative study, various synthesized compounds were screened against common pathogens. The results indicated that certain derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, highlighting their potential use in treating bacterial infections . -
Enzyme Binding Studies :
Fluorescence quenching experiments demonstrated the binding interactions of these compounds with bovine serum albumin (BSA), suggesting their pharmacological effectiveness and potential for drug formulation .
Q & A
Basic: What are the common synthetic routes for 3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves coupling a 4-chlorophenyl-substituted butanoic acid precursor with a 4-fluorophenylsulfonamide group. A key step is the sulfonylation of the amino intermediate using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). For example, in analogous compounds, HCl in dioxane has been used to deprotect tert-butyl esters post-sulfonylation . Optimization includes:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures for high purity .
- Yield improvement : Using coupling agents like EDC/HOBt for amide bond formation, achieving ~70–80% yields in multi-step syntheses .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–7.8 ppm for chlorophenyl/fluorophenyl groups) and the sulfonylamino NH (δ 8.1–8.5 ppm). ¹⁹F NMR detects the fluorine substituent (δ -110 to -115 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M-H]⁻ at m/z ~407) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) assess purity (>95%) and monitor stability under acidic/basic conditions .
Advanced: How can X-ray crystallography and software like SHELX refine the structural understanding of this compound?
Answer:
Single-crystal X-ray diffraction resolves the stereochemistry and non-covalent interactions (e.g., hydrogen bonds between sulfonyl oxygen and NH groups). Using SHELX:
- Data collection : High-resolution (<1.0 Å) datasets from synchrotron sources reduce thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters and models disorder in flexible side chains.
- Dihedral angle analysis : The angle between chlorophenyl and fluorophenyl rings (e.g., 7–56°) influences molecular packing and solubility .
- Validation : PLATON checks for missed symmetry and validates hydrogen-bonding networks .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore antiviral or anti-inflammatory activity?
Answer:
- Substituent variation : Synthesize analogs with halogens (Br, I) or electron-withdrawing groups (NO₂, CF₃) on the phenyl rings to assess potency against dengue NS3-NS4B interaction (IC₅₀ values) .
- Bioisosteric replacement : Replace sulfonylamino with carbamate or urea groups to modulate bioavailability .
- In vitro assays :
- Computational modeling : Docking (AutoDock Vina) into dengue NS3-NS4B binding pockets identifies critical residues (e.g., His⁷⁸⁶, Asp⁷⁹⁴) for hydrogen bonding .
Advanced: How should researchers address discrepancies in reported biological activities across studies?
Answer:
- Experimental replication : Standardize assay conditions (cell lines, serum concentration, incubation time) to minimize variability. For example, dengue virus inhibition studies using HEK293T vs. Vero cells may yield divergent EC₅₀ values due to receptor differences .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges of 0.5–5 µM) and apply statistical models (ANOVA) to identify outliers or confounding factors.
- Counter-screening : Test compounds against related targets (e.g., Zika NS3 protease) to rule off-target effects .
- Physicochemical profiling : Compare logP (2.5–3.5) and solubility (pH 7.4 PBS) to explain bioavailability discrepancies .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Storage : -20°C in amber vials under argon to prevent hydrolysis of the sulfonamide group. Lyophilized powders remain stable for >6 months .
- In solution : Degradation occurs at pH <3 (acidic cleavage of sulfonamide) or pH >10 (ester saponification). Use neutral buffers (PBS, pH 7.4) for biological assays .
- Light sensitivity : UV-Vis spectra show absorbance at 254 nm; avoid prolonged light exposure to prevent photodegradation .
Advanced: How can researchers utilize Hirshfeld surface analysis to study intermolecular interactions in crystalline forms?
Answer:
- Data collection : High-resolution X-ray datasets (Rint <5%) enable accurate electron density mapping .
- Hirshfeld surfaces : Generated via CrystalExplorer, highlighting close contacts (e.g., F...H, Cl...H interactions).
- Fingerprint plots : Quantify interaction types (e.g., H-bond donors/acceptors account for 25–30% of surface contacts) .
- Packing motifs : π-π stacking (3.5–4.0 Å) between chlorophenyl rings stabilizes the crystal lattice .
Advanced: What strategies can resolve low solubility issues during in vivo studies?
Answer:
- Prodrug design : Synthesize methyl esters (e.g., tert-butyl ester in ) for improved intestinal absorption. Hydrolysis in vivo regenerates the active acid .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to enhance aqueous solubility (>10 mg/mL) .
- Salt formation : Potassium or sodium salts increase solubility by 3–5 fold in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
